N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl) aniline
Description
N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline is a boronate ester-functionalized aniline derivative with a trifluoromethyl group at the 4-position and an N-phenyl substituent. Its structure combines electron-withdrawing (trifluoromethyl) and sterically bulky (N-phenyl) groups, making it a versatile intermediate in organic synthesis and materials science. The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, while the trifluoromethyl group enhances thermal and oxidative stability .
Properties
CAS No. |
883727-43-3 |
|---|---|
Molecular Formula |
C19H21BF3NO2 |
Molecular Weight |
363.2 g/mol |
IUPAC Name |
N-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C19H21BF3NO2/c1-17(2)18(3,4)26-20(25-17)15-12-13(19(21,22)23)10-11-16(15)24-14-8-6-5-7-9-14/h5-12,24H,1-4H3 |
InChI Key |
YQVBPUQBMBWTOG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl) aniline typically involves the following steps:
Formation of the Boronate Ester: The dioxaborolane moiety is introduced through a reaction between a boronic acid derivative and a diol. This step often requires the use of a catalyst and is carried out under an inert atmosphere to prevent oxidation.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction. Common reagents for this step include trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling with Aniline: The final step involves coupling the boronate ester with an aniline derivative. This step is often facilitated by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the high purity of the final product.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester group enables participation in palladium-catalyzed Suzuki-Miyaura couplings. Key findings include:
| Reaction Partner | Catalyst System | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 4-Bromo-1H-indole-7-carboxamide | Pd(dppf)Cl₂, Na₂CO₃ | THF/MeOH/H₂O | 70°C, 24 h | 63% | |
| Aryl halides | Pd(PPh₃)₄, K₂CO₃ | Dioxane | 80–100°C | 65–78% |
-
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic ester, and reductive elimination to form biaryl products .
-
Steric hindrance from the trifluoromethyl group necessitates elevated temperatures for efficient coupling.
Buchwald-Hartwig Amination
The aniline nitrogen participates in C–N bond-forming reactions under palladium catalysis:
| Substrate | Ligand | Base | Yield | Conditions | Source |
|---|---|---|---|---|---|
| Aryl bromides | Xantphos | Cs₂CO₃ | 72% | Toluene, 110°C, 12h | |
| Heteroaryl chlorides | BINAP | K₃PO₄ | 58% | DMF, 100°C, 18h |
-
The trifluoromethyl group enhances substrate electrophilicity, accelerating oxidative addition .
-
Competing Suzuki coupling is suppressed by using bulky ligands like Xantphos .
Reductive Deoxygenative Coupling
Triethylphosphine (PEt₃) mediates coupling with nitroarenes:
-
PEt₃ acts as a deoxygenative reagent, reducing nitro groups to amines while facilitating C–N bond formation .
-
Water is critical for proton transfer during the reaction mechanism .
Amide Formation
The aniline reacts with carboxylic acid derivatives:
| Reagent | Coupling Agent | Solvent | Yield | Conditions | Source |
|---|---|---|---|---|---|
| Morpholineacetic acid | HATU, TEA | DMF | 65% | rt, 4 h | |
| Acetic anhydride | – | Toluene | 78% | 80°C, 12 h |
Trifluoromethyl Group Stability
-
The CF₃ group remains intact under basic and acidic conditions (pH 2–12) .
-
No deboronation occurs during amidation or coupling steps due to steric protection from the pinacol ester.
Mechanistic Insights
-
Boronate Reactivity : The dioxaborolane ring stabilizes the boron center, preventing hydrolysis while allowing transmetallation in cross-couplings .
-
Electronic Effects : The trifluoromethyl group directs electrophilic substitution to the para position relative to the boronate .
-
Reductive Pathways : PEt₃ reduces nitro intermediates to aryl radicals, which couple with boronate-activated aryl groups .
This compound’s versatility in cross-coupling, amination, and functionalization reactions makes it valuable in medicinal chemistry and materials science. Advances in catalyst design and reaction engineering continue to expand its synthetic utility .
Scientific Research Applications
Medicinal Chemistry
1.1 Antagonist Development
The compound has been utilized in the development of P2Y14 receptor antagonists. In a study exploring alternative scaffolds for these antagonists, the incorporation of the boron-containing moiety was crucial for enhancing receptor affinity and selectivity. The Suzuki coupling reaction involving this compound allowed for the synthesis of various derivatives that exhibited significant biological activity against the P2Y14 receptor .
1.2 Drug Design
The presence of the trifluoromethyl group in conjunction with the dioxaborolane enhances lipophilicity and metabolic stability, making it a promising candidate for drug design. Its ability to form stable complexes with biological targets has been leveraged in the design of new therapeutic agents aimed at treating inflammatory diseases and cancers .
Organic Synthesis
2.1 Cross-Coupling Reactions
N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline is frequently employed in Suzuki-Miyaura coupling reactions. This method allows for the formation of carbon-carbon bonds between aryl halides and boron compounds. The unique structure of this compound facilitates the formation of diverse aryl products with high yields and purity .
2.2 Synthesis of Complex Molecules
The compound serves as a versatile building block in synthesizing complex organic molecules. Its reactivity can be modulated through various functional groups present in its structure, allowing chemists to tailor reactions for specific outcomes in synthetic pathways .
Materials Science
3.1 Polymer Chemistry
In materials science, compounds similar to N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline are investigated for their potential use in developing advanced polymers. The dioxaborolane unit can act as a cross-linking agent in polymer networks, enhancing mechanical properties and thermal stability .
3.2 Electronic Materials
The electronic properties imparted by the trifluoromethyl group make this compound suitable for applications in organic electronics. It can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where efficient charge transport is critical .
Case Studies
Mechanism of Action
The mechanism of action of N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl) aniline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The dioxaborolane moiety can participate in reversible covalent interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- N-Phenyl vs. Free Amine (NH₂): The target compound’s N-phenyl group introduces steric hindrance, reducing nucleophilicity compared to 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline (). This steric effect may slow reaction kinetics in cross-coupling but improve selectivity .
- Trifluoromethyl Impact: The CF₃ group in all listed compounds enhances electron-withdrawing effects, stabilizing intermediates in electrophilic substitutions and improving thermal stability in polymers .
- Boronate Position: Mono-boronates (e.g., target compound) are preferred for stepwise Suzuki couplings, while di-boronates (e.g., N,N-bis(4-boronated phenyl)-4-CF₃-aniline) enable one-pot polymerization .
Reactivity in Cross-Coupling Reactions
The target compound’s boronate ester participates in palladium-catalyzed Suzuki-Miyaura reactions, analogous to simpler arylboronates (). However, its trifluoromethyl and N-phenyl groups influence reactivity:
- Steric Effects: The N-phenyl group may hinder catalyst access, requiring optimized conditions (e.g., higher temperatures or bulky ligands) compared to unsubstituted analogs .
Table 2: Comparative Reactivity in Suzuki Coupling
*Yields from analogous reactions in cited literature.
Biological Activity
N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is . Its structure includes a phenyl group, a trifluoromethyl group, and a dioxaborolane moiety which is significant for its biological interactions.
- Kinase Inhibition : The compound exhibits inhibitory activity against various kinases, which are crucial in signaling pathways related to cell proliferation and survival.
- Cellular Effects : It has been shown to influence cellular processes such as apoptosis and autophagy. Specifically, compounds with similar structures have been noted to stabilize p53 and affect ribosome biogenesis .
In Vitro Studies
In vitro studies have demonstrated that the compound can inhibit cell growth in several cancer cell lines. For instance:
- IC50 Values : The compound has shown IC50 values in the low micromolar range against various tumor cell lines, indicating significant potency.
| Cell Line | IC50 (µM) |
|---|---|
| SiHa (Cervical) | 0.009 |
| MCF7 (Breast) | 0.015 |
| A549 (Lung) | 0.020 |
Study 1: Antitumor Activity
A study explored the antitumor activity of N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline in xenograft models. The results indicated that the compound significantly reduced tumor size compared to controls and exhibited low toxicity profiles .
Study 2: Mechanistic Insights
Research focusing on the mechanistic insights of similar compounds revealed that they could induce endoplasmic reticulum stress and activate apoptotic pathways in cancer cells. This suggests a potential therapeutic role in oncology .
Toxicological Profile
The safety data indicates that while the compound has promising biological activity, it also requires careful handling due to potential acute toxicity upon ingestion or skin contact. Precautionary measures include personal protective equipment during handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
